N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a diketone.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the pyrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the acetamide group.
Substitution: Substitution reactions can take place at various positions on the benzyl, piperidine, or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide is not well understood. it is believed to interact with specific molecular targets such as receptors or enzymes, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural configuration, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H30N4O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C25H30N4O/c1-19-24(20(2)29(27-19)23-11-7-4-8-12-23)17-25(30)26-22-13-15-28(16-14-22)18-21-9-5-3-6-10-21/h3-12,22H,13-18H2,1-2H3,(H,26,30) |
InChI Key |
APCTZDOJFYDYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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